5-Iodo-2-methoxypyridine-3-carboxylic acid
CAS No.: 1407521-93-0
Cat. No.: VC2716573
Molecular Formula: C7H6INO3
Molecular Weight: 279.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1407521-93-0 |
|---|---|
| Molecular Formula | C7H6INO3 |
| Molecular Weight | 279.03 g/mol |
| IUPAC Name | 5-iodo-2-methoxypyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H6INO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | JQXYEJBNCOTMQU-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)I)C(=O)O |
| Canonical SMILES | COC1=C(C=C(C=N1)I)C(=O)O |
Introduction
5-Iodo-2-methoxypyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₆INO₃. It is also known by its CAS number, 1407521-93-0, and is classified as a pyridine derivative due to its structural features. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties and potential applications.
Synthesis Methods
The synthesis of this compound typically involves the introduction of iodine into a pyridine ring followed by the incorporation of a methoxy group and a carboxylic acid group. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Applications
-
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, where its unique structure can contribute to enhanced biological activity and improved pharmacokinetic properties.
-
Organic Synthesis: It is used as a building block for complex organic molecules, including pharmaceuticals and agrochemicals.
Hazard Classification
5-Iodo-2-methoxypyridine-3-carboxylic acid is classified under the Globally Harmonized System (GHS) as harmful if swallowed, in contact with skin, or inhaled. It carries hazard codes H302, H312, and H332, respectively .
Precautionary Measures
Handling requires adherence to safety protocols, including wearing protective clothing, avoiding inhalation, and ensuring proper disposal. Precautionary statements include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, and P501 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume